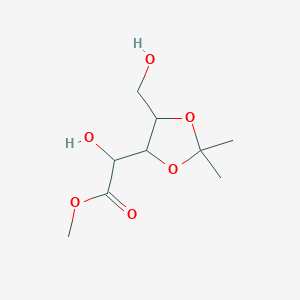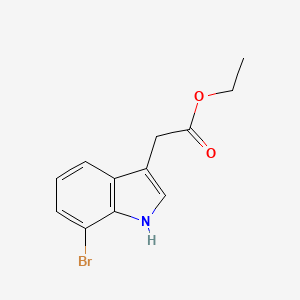
Ethyl 7-Bromoindole-3-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-7-Bromindol-3-acetat ist eine chemische Verbindung, die zur Indol-Familie gehört, einer wichtigen Klasse heterocyclischer Verbindungen. Indole sind bekannt für ihre vielfältigen biologischen Aktivitäten und finden sich in vielen Naturprodukten und Pharmazeutika.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-7-Bromindol-3-acetat beinhaltet typischerweise die Bromierung von Indol-Derivaten, gefolgt von einer Veresterung. Eine gängige Methode beginnt mit der Bromierung von Indol an der 7-Position unter Verwendung von Brom oder N-Bromsuccinimid (NBS) in Gegenwart eines geeigneten Lösungsmittels wie Essigsäure oder Chloroform. Das resultierende 7-Bromindol wird dann in Gegenwart einer Base wie Kaliumcarbonat oder Natriumhydrid mit Ethylbromacetat verestert, um Ethyl-7-Bromindol-3-acetat zu erhalten .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für Ethyl-7-Bromindol-3-acetat ähneln der Laborsynthese, werden jedoch für größere Mengen angepasst. Diese Methoden beinhalten häufig Durchflussreaktoren, um eine konstante Produktqualität und Ausbeute zu gewährleisten. Der Einsatz automatisierter Systeme für Bromierungs- und Veresterungsschritte kann die Effizienz steigern und die Produktionskosten senken .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-Bromoindole-3-acetate typically involves the bromination of indole derivatives followed by esterification. One common method starts with the bromination of indole at the 7-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The resulting 7-bromoindole is then subjected to esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate or sodium hydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for bromination and esterification steps can enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Reaktionstypen
Ethyl-7-Bromindol-3-acetat unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom an der 7-Position kann durch andere Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden.
Oxidation und Reduktion: Der Indolring kann zur Bildung von Indol-3-carbonsäurederivaten oxidiert oder zur Bildung von Indolin-Derivaten reduziert werden.
Kupplungsreaktionen: Die Verbindung kann an Kupplungsreaktionen wie Suzuki-Miyaura- oder Heck-Reaktionen teilnehmen, um komplexere Strukturen zu bilden.
Häufige Reagenzien und Bedingungen
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base (z. B. Natriumhydrid) und eines geeigneten Lösungsmittels (z. B. DMF).
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid unter sauren oder neutralen Bedingungen.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid in wasserfreien Lösungsmitteln.
Hauptprodukte
Substitution: Bildung von 7-substituierten Indol-Derivaten.
Oxidation: Bildung von Indol-3-carbonsäurederivaten.
Reduktion: Bildung von Indolin-Derivaten.
Wissenschaftliche Forschungsanwendungen
Ethyl-7-Bromindol-3-acetat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Indol-Derivate verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der Synthese von Pharmazeutika, die auf bestimmte biologische Pfade abzielen.
Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet
Wirkmechanismus
Der Wirkmechanismus von Ethyl-7-Bromindol-3-acetat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Indolringstruktur ermöglicht die Bindung an bestimmte Rezeptoren und Enzyme und moduliert deren Aktivität. Beispielsweise kann es bestimmte Enzyme hemmen, die an der Proliferation von Krebszellen oder dem mikrobiellen Wachstum beteiligt sind. Das Bromatom an der 7-Position verstärkt seine Bindungsaffinität und Spezifität gegenüber diesen Zielstrukturen .
Wirkmechanismus
The mechanism of action of Ethyl 7-Bromoindole-3-acetate involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The bromine atom at the 7-position enhances its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Ethyl-7-Bromindol-3-acetat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Ethyl-7-Chlorindol-3-acetat: Ähnliche Struktur, jedoch mit einem Chloratom anstelle von Brom, was zu einer anderen Reaktivität und biologischen Aktivität führt.
Ethyl-7-Iodindol-3-acetat: Enthält ein Iodatom, das seine chemischen Eigenschaften und Anwendungen beeinflussen kann.
Indol-3-essigsäure: Ein natürlich vorkommendes Pflanzenhormon mit unterschiedlichen funktionellen Gruppen und biologischen Rollen
Ethyl-7-Bromindol-3-acetat ist aufgrund seines spezifischen Substitutionsschemas und der Gegenwart der Ethylestergruppe einzigartig, die seine Löslichkeit, Reaktivität und biologische Aktivität beeinflussen kann.
Eigenschaften
IUPAC Name |
ethyl 2-(7-bromo-1H-indol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-2-16-11(15)6-8-7-14-12-9(8)4-3-5-10(12)13/h3-5,7,14H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNRGIBAIJEUJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CNC2=C1C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


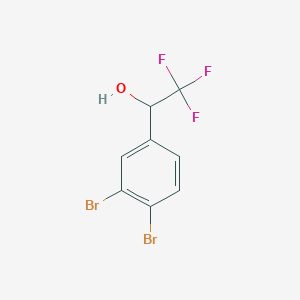
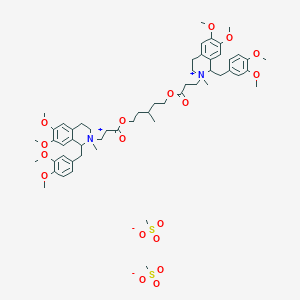
![N-[6-(Aminomethyl)-2-pyridinyl]-N'-ethylurea](/img/structure/B12286944.png)
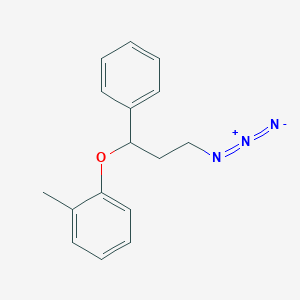
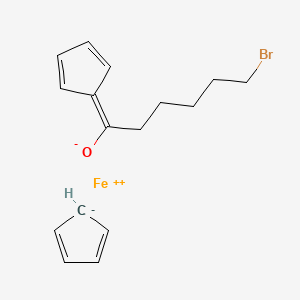
![(2,5-Dioxopyrrolidin-1-yl) 2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoate](/img/structure/B12286956.png)
![4-chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12286970.png)

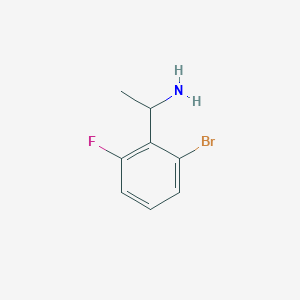
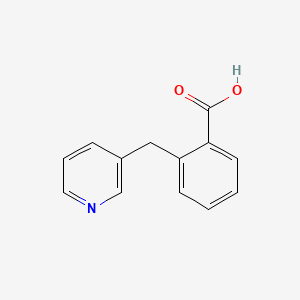
![Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B12287019.png)
